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Compound Name: (1R)-1-phenylbut-3-en-1-amine
CAS No.: 115224-13-0
Cat. No.: B055094
. J

(1R)-1-phenylbut-3-en-1-amine is a chiral primary amine that serves as a valuable building
block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a
stereogenic center directly attached to a phenyl ring and a reactive butenyl group. This
combination of a chiral amine and an alkene functionality makes it a versatile precursor for
synthesizing a wide range of complex, enantiomerically pure molecules, including active
pharmaceutical ingredients (APIs). Understanding the precise three-dimensional arrangement
of its atoms is paramount for predicting its reactivity, designing stereoselective reactions, and
elucidating its role in biological systems. This guide provides a comprehensive analysis of its
molecular structure, the methodologies used for its determination, and the implications of its
stereochemistry.

Section 1: Core Molecular Structure and
Stereochemistry

The fundamental identity of (1R)-1-phenylbut-3-en-1-amine is defined by its connectivity,
molecular formula, and, most critically, its absolute stereochemistry.

1.1. Fundamental Properties The compound has the molecular formula C10oH13N and a
molecular weight of approximately 147.22 g/mol .[1][2] Its identity is cataloged under CAS
Number 4383-23-7 for the racemic mixture.[1][2]
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Property Value Source
IUPAC Name (1R)-1-phenylbut-3-en-1-amine  N/A
Molecular Formula CioH13N [1][2]
Molecular Weight 147.22 g/mol [11[2]
CAS Number 4383-23-7 (racemate) [1]
SMILES C=CCclcccccl N/A
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1.2. The (R)-Stereocenter: A Defining Feature The most crucial structural aspect of this
molecule is the chiral center at the first carbon (C1) of the butyl chain. This carbon is bonded to
four different substituents: a phenyl group, an amino group, a hydrogen atom, and an allyl
group (-CH2CH=CH?3). The "(1R)" designation specifies the absolute configuration at this center
according to the Cahn-Ingold-Prelog (CIP) priority rules.

Causality of Priority Assignment:

e -NH2 (Amino Group): Nitrogen (Atomic Number 7) has the highest atomic number of the
atoms directly bonded to the chiral center. It receives the highest priority (1).

e -CeHs (Phenyl Group): The carbon of the phenyl ring is attached to other carbons. This takes
priority over the allyl group's carbon, which is attached to another carbon and hydrogens. It
receives the second priority (2).

e -CH2CH=CHz2 (Allyl Group): The carbon of the allyl group has the next highest priority (3).
e -H (Hydrogen): Hydrogen has the lowest atomic number and thus the lowest priority (4).

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the
viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the "(R)"
designation.
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Cahn-Ingold-Prelog priorities for (1R)-1-phenylbut-3-en-1-amine.
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Cahn-Ingold-Prelog priorities for (1R)-1-phenylbut-3-en-1-amine.
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Section 2: Methodologies for Structural Elucidation

Determining and validating the structure of a chiral molecule like (1R)-1-phenylbut-3-en-1-
amine requires a multi-faceted analytical approach. Each technique provides a different piece
of the structural puzzle, and their combined data create a self-validating system.
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2.1. Spectroscopic Analysis

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are the primary tools
for determining the carbon-hydrogen framework.

o H NMR: Would confirm the presence of distinct protons: aromatic protons (multiplet, ~7.2-
7.4 ppm), the methine proton at C1 (multiplet, coupled to both adjacent CHz groups), the
terminal vinyl protons (~5.0-6.0 ppm), and the internal methylene protons.
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o 183C NMR: Would show distinct signals for the carbons of the phenyl ring, the chiral C1
carbon, the two sp? carbons of the alkene, and the sp3 methylene carbon.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.
For this amine, characteristic absorption bands would be observed. While specific spectra for
this exact molecule are not widely published, data from the analogous compound 1-phenyl-
3-buten-1-ol suggests expected regions for the shared moieties.[3]

o N-H Stretch: A medium to weak absorption around 3300-3500 cm~1 for the primary amine.
o Aromatic C-H Stretch: Sharp peaks just above 3000 cm~1.[3]

o Alkene C=C Stretch: A peak around 1640 cm~1.[3]

o Aromatic C=C Stretch: Bands in the 1450-1600 cm~1 region.[3]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact
mass, confirming the molecular formula C10H13N. The predicted monoisotopic mass is
147.1048 Da.[4] Fragmentation patterns can further validate the structure by showing
characteristic losses, such as the loss of the allyl group.

2.2. X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure
and absolute stereochemistry of a molecule.

Expert Insight: For a liquid or oily amine, direct crystallization can be challenging. The standard
and trustworthy protocol involves forming a salt with a chiral, crystalline carboxylic acid (e.g.,
tartaric acid or mandelic acid). This serves two purposes:

e |tintroduces ionic interactions, significantly increasing the likelihood of forming high-quality
single crystals suitable for diffraction.

« If an enantiomerically pure acid is used (e.g., L-tartaric acid), it can be used to resolve a
racemic mixture of the amine and confirm the absolute configuration of the resulting
diastereomeric salt crystal.

Protocol: Crystallization for X-ray Diffraction
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» Salt Formation: Dissolve equimolar amounts of (1R)-1-phenylbut-3-en-1-amine and a
suitable chiral acid (e.g., (S)-mandelic acid) in a minimal amount of a suitable solvent (e.qg.,
ethanol or isopropanol).

o Crystal Growth: Employ a slow evaporation or solvent diffusion technique. Place the solution
in a loosely capped vial and allow the solvent to evaporate over several days. Alternatively,
layer a solvent in which the salt is less soluble (e.g., hexane) on top of the initial solution.

o Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer
head.

o Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data,
typically at a low temperature (e.g., 100 K) to minimize thermal motion.

 Structure Solution and Refinement: Process the diffraction data to solve and refine the
crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The
known stereochemistry of the co-crystallizing agent allows for unambiguous assignment of
the (R) configuration of the amine.

2.3. Computational Chemistry

In parallel with experimental work, computational modeling using methods like Density
Functional Theory (DFT) is employed to:

e Predict the lowest energy (most stable) conformation of the molecule.

o Calculate theoretical bond lengths, angles, and spectroscopic data (NMR, IR) that can be
compared with experimental results for validation.

» Visualize the molecule's frontier molecular orbitals (HOMO/LUMO) to understand its
electronic properties and reactivity.

Section 3: Synthesis Context and Relevance

The utility of (1R)-1-phenylbut-3-en-1-amine is rooted in its stereospecific synthesis. Modern
methods often employ biocatalysis, using (R)-selective transaminase enzymes to convert a
prochiral ketone precursor (1-phenylbut-3-en-1-one) directly into the desired (R)-amine with
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high enantiomeric excess.[5] This enzymatic approach is favored in pharmaceutical
development for its high selectivity, mild reaction conditions, and sustainability. The confirmed
molecular structure is the ultimate validation of such a synthetic process.

Conclusion

The molecular structure of (1R)-1-phenylbut-3-en-1-amine is defined by its specific
connectivity and, most importantly, the R-configuration at its C1 stereocenter. A robust and
reliable determination of this structure is not achieved by a single technique but by the
convergence of evidence from NMR, MS, and IR spectroscopy, with definitive confirmation of
3D arrangement and absolute stereochemistry provided by X-ray crystallography of a suitable
crystalline derivative. This detailed structural knowledge is the bedrock upon which its
applications in asymmetric synthesis and drug discovery are built, enabling scientists to utilize it
as a chiral building block with confidence and precision.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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